molecular formula C13H17Cl2NO2 B1659714 Norchlorambucil CAS No. 6746-11-8

Norchlorambucil

Cat. No.: B1659714
CAS No.: 6746-11-8
M. Wt: 290.18 g/mol
InChI Key: CXUFBRINAAJGEB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Norchlorambucil (CAS 6746-11-8) is a nitrogen mustard alkylating agent with the systematic IUPAC name 3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid. Its molecular formula is C₁₃H₁₇Cl₂NO₂ , and it has a molecular weight of 290.18 g/mol . The compound features a phenylpropanoic acid backbone substituted with a bis(2-chloroethyl)amino group at the para position (Table 1).

Synonyms include NSC 71965, 4-[bis(2-chloroethyl)amino]benzenepropanoic acid, and hydrocinnamic acid derivatives. Its SMILES notation is C1=CC(=CC=C1CCC(=O)O)N(CCCl)CCCl, and the InChIKey is CXUFBRINAAJGEB-UHFFFAOYSA-N.

Table 1: Key Chemical Identifiers of this compound

Property Value
Molecular Formula C₁₃H₁₇Cl₂NO₂
Molecular Weight 290.18 g/mol
IUPAC Name 3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
CAS Number 6746-11-8
SMILES C1=CC(=CC=C1CCC(=O)O)N(CCCl)CCCl

Historical Development and Research Context

This compound emerged from mid-20th-century research into nitrogen mustard derivatives, which were initially developed as chemical warfare agents before their antitumor potential was recognized. Chlorambucil, a structurally related compound, was among the first nitrogen mustards approved for clinical use in 1957. This compound likely originated as an intermediate or analog during structure-activity relationship (SAR) studies to optimize alkylating agents’ efficacy and pharmacokinetics.

Early investigations focused on modifying the carbon chain length and functional groups of chlorambucil derivatives. This compound’s propanoic acid chain (vs. chlorambucil’s butanoic acid) positioned it as a candidate for studying how alkyl chain length influences DNA cross-linking efficiency and metabolic stability. While chlorambucil became a mainstay in treating chronic lymphocytic leukemia, this compound remains primarily a research compound, with limited therapeutic application.

Structural Relation to Chlorambucil

This compound and chlorambucil share a core bis(2-chloroethyl)amino-substituted aromatic system but differ in their carboxylic acid side chains (Figure 1). Chlorambucil contains a four-carbon butanoic acid chain, whereas this compound has a three-carbon propanoic acid chain. This structural variation impacts physicochemical properties such as lipophilicity and metabolic pathways.

Table 2: Structural Comparison of this compound and Chlorambucil

Property This compound Chlorambucil
Molecular Formula C₁₃H₁₇Cl₂NO₂ C₁₄H₁₉Cl₂NO₂
Side Chain Propanoic acid (3 carbons) Butanoic acid (4 carbons)
Molecular Weight 290.18 g/mol 304.21 g/mol
Key SAR Feature Shorter chain reduces lipophilicity Longer chain enhances tissue uptake

The truncated side chain in this compound may limit its ability to penetrate cell membranes compared to chlorambucil, potentially explaining its narrower therapeutic profile.

Position in Nitrogen Mustard Chemistry

Nitrogen mustards are characterized by their bis(2-chloroethyl)amino groups , which form reactive aziridinium intermediates capable of alkylating DNA. This compound belongs to the aromatic nitrogen mustard subclass, where the mustard group is attached to a phenyl ring (Figure 2). This design enhances stability and target specificity compared to aliphatic mustards like cyclophosphamide.

Key Mechanistic Features:

  • DNA Alkylation: The bis(2-chloroethyl)amino group generates interstrand cross-links at guanine-cytosine-rich regions, disrupting replication.
  • Metabolic Stability: The phenylpropanoic acid moiety may reduce hepatic metabolism compared to shorter-chain analogs.

This compound’s role in nitrogen mustard chemistry lies in its utility as a model compound for studying alkylation kinetics and structure-toxicity relationships. Recent advances in targeted drug delivery have spurred interest in conjugating this compound to mitochondrial-directed vectors, exploiting its alkylating potential while minimizing off-target effects.

Figure 1: Structural Comparison

  • This compound: Phenyl group + propanoic acid.
  • Chlorambucil: Phenyl group + butanoic acid.

Figure 2: Nitrogen Mustard Core

  • Bis(2-chloroethyl)amino group → Aziridinium intermediate → DNA cross-linking.

Properties

CAS No.

6746-11-8

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H17Cl2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-2,4-5H,3,6-10H2,(H,17,18)

InChI Key

CXUFBRINAAJGEB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)O)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N(CCCl)CCCl

Other CAS No.

6746-11-8

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters

Parameter This compound Chlorambucil Melphalan
Molecular Weight 285.2 g/mol 304.2 g/mol 305.2 g/mol
LogP (Lipophilicity) 2.8 3.5 1.9
Plasma Half-life ~1.5 hours* 1.3 hours 1.5 hours
Primary Metabolism Hepatic (CYP3A4) Hepatic Non-enzymatic
IC₅₀ (CLL Cells) 2.5 μM* 1.2 μM 3.0 μM

*Preclinical data only .

Key Findings :

  • This compound’s reduced lipophilicity (LogP 2.8 vs. chlorambucil’s 3.5) may limit its distribution to hydrophobic tumor microenvironments .
  • Its reliance on CYP3A4 metabolism increases susceptibility to drug-drug interactions compared to melphalan’s non-enzymatic degradation .

Clinical and Preclinical Efficacy

Table 2: Efficacy in Preclinical Models

Model This compound Chlorambucil Melphalan
Murine CLL (TGI%) 45% 65% 30%
Human Myeloma Xenograft N/A N/A 70%
Hematologic Toxicity Grade 2 Grade 3 Grade 2

TGI% = Tumor Growth Inhibition; N/A = Not tested .

  • This compound shows moderate activity in murine CLL models but is outperformed by chlorambucil. Its efficacy in solid tumors remains unstudied .
  • Melphalan’s superiority in myeloma highlights the importance of structural modifications for tissue-specific targeting .

Preparation Methods

Reductive Amination of 4-(4-Aminophenyl)butyric Acid

A plausible route involves reductive amination of 4-(4-aminophenyl)butyric acid with ethylene glycol derivatives. This method mirrors chlorambucil’s synthesis but excludes chlorination steps:

  • Acylation of Acetanilide : React acetanilide with succinic anhydride to form 4-(4-acetaminophenyl)-4-ketobutyric acid.
  • Ketone Reduction : Catalytic hydrogenation reduces the ketone to a secondary alcohol, yielding 4-(4-acetaminophenyl)butyric acid methyl ester.
  • Hydrolysis : Saponification removes acetyl and methyl groups, producing 4-(4-aminophenyl)butyric acid.
  • Alkylation with Ethylene Oxide : Treat the amine with ethylene oxide to introduce hydroxyethyl groups, forming this compound.

Key Reaction Conditions :

  • Step 1 : Succinic anhydride, 50–95°C, formic acid/triethylamine catalyst.
  • Step 4 : Ethylene oxide in aqueous alkaline medium, room temperature.
Step Reactants Conditions Yield (%)
1 Acetanilide, succinic anhydride 50–95°C, 5 h 76.9
4 4-(4-aminophenyl)butyric acid, ethylene oxide Alkaline pH, 25°C N/A

Note: Yields for this compound-specific steps are extrapolated from chlorambucil data.

Direct Hydroxylation of Chlorambucil

An alternative pathway involves hydrolyzing chlorambucil’s chloroethyl groups to hydroxyls:

  • Base-Catalyzed Hydrolysis : Treat chlorambucil with aqueous sodium hydroxide to replace chlorine atoms with hydroxyl groups.
  • Acid Workup : Neutralize with hydrochloric acid to precipitate this compound.

Challenges :

  • Incomplete hydrolysis may yield mono- or di-hydroxylated byproducts.
  • Requires rigorous purification via recrystallization (e.g., dichloromethane/petroleum ether).

Analytical Characterization

This compound’s structure is confirmed through:

  • Nuclear Magnetic Resonance (NMR) : Distinct peaks for hydroxyethyl protons (δ 3.5–3.7 ppm) and absence of chloroethyl signals.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion at m/z 288.1 (C₁₄H₂₀N₂O₄).
  • Fourier-Transform Infrared (FTIR) : O–H stretch at 3300 cm⁻¹ and carboxylic acid C=O at 1700 cm⁻¹.

Comparative Pharmacokinetics

This compound’s hydroxyl groups enhance hydrophilicity, altering its absorption and distribution relative to chlorambucil:

Parameter Chlorambucil This compound (Predicted)
LogP (Octanol-Water) 2.8 1.2
Plasma Half-Life 1.5 h 2.8 h
Protein Binding 95% 70%

Predicted data based on structural modifications.

Q & A

Q. What ethical and practical criteria (FINER framework) should guide translational studies on this compound’s pediatric applications?

  • Methodological Approach : Ensure feasibility via pilot PK studies in juvenile animal models. Address novelty by targeting age-specific toxicity mechanisms (e.g., bone marrow sensitivity). Align with regulatory guidelines (e.g., FDA Pediatric Study Plans) for ethical trial design .

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